REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:4]([C:6]([OH:8])=[O:7])[NH2:5].Cl.[CH2:16]=O.[OH-].[Na+]>O>[CH3:2][CH:3]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:16][NH:5][CH:4]1[C:6]([OH:8])=[O:7] |f:0.1,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(N)C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath at 100° for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a white froth which
|
Type
|
WAIT
|
Details
|
The reaction mixture was stored at 5° for 60 h
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
after which a precipitated white solid was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with a small quantity of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NCC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.965 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |